

An In-depth Technical Guide to the Biochemical Properties of D-Glyceraldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-glyceraldehyde*

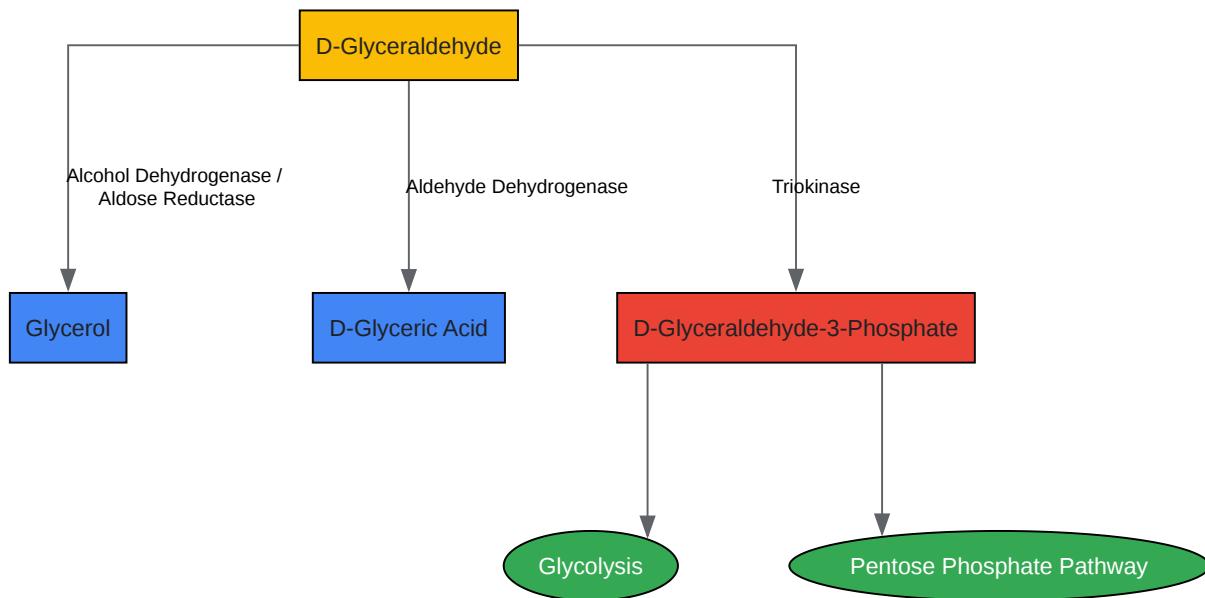
Cat. No.: *B118911*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glyceraldehyde is the simplest of the aldose monosaccharides, a triose with the chemical formula $C_3H_6O_3$.^{[1][2]} It is a chiral molecule and exists as two enantiomers, **D-glyceraldehyde** and **L-glyceraldehyde**.^{[1][3]} **D-glyceraldehyde** holds a central position in carbohydrate metabolism, serving as a critical intermediate that links glycolysis, the pentose phosphate pathway, and fructose metabolism.^{[4][5]} Beyond its metabolic roles, **D-glyceraldehyde** is also implicated in pathological processes, primarily through its non-enzymatic glycation of proteins to form advanced glycation end products (AGEs), which are associated with diabetic complications and neurodegenerative diseases.^{[6][7][8]} This technical guide provides a comprehensive overview of the biochemical properties of **D-glyceraldehyde**, including its metabolic fate, enzymatic kinetics, role in signaling pathways, and detailed experimental protocols for its study.


Physicochemical Properties

D-glyceraldehyde is a sweet, colorless crystalline solid.^[1] In aqueous solution, it exists in equilibrium between its aldehyde form and a hydrated geminal diol form.^[1] Concentrated solutions can form dimers and hemiacetals.^[1]

Property	Value	Reference
Chemical Formula	$C_3H_6O_3$	[1]
Molar Mass	$90.078 \text{ g}\cdot\text{mol}^{-1}$	[1]
Melting Point	145 °C	[1]
Boiling Point	140-150 °C at 0.8 mmHg	[1]

Metabolic Pathways of D-Glyceraldehyde

D-glyceraldehyde enters central metabolism through several key enzymatic reactions. The primary route is its phosphorylation to **D-glyceraldehyde-3-phosphate** (G3P), a pivotal intermediate in glycolysis.[\[4\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Metabolic fate of D-Glyceraldehyde.

Key Metabolic Conversions:

- Phosphorylation to **D-Glyceraldehyde-3-Phosphate** (G3P): The most significant metabolic entry point for **D-glyceraldehyde** is its phosphorylation by triokinase to form G3P.[\[4\]](#)[\[10\]](#) This reaction consumes one molecule of ATP. G3P is a direct intermediate in the glycolytic pathway.[\[4\]](#)
- Reduction to Glycerol: **D-glyceraldehyde** can be reduced to glycerol by the action of alcohol dehydrogenase or aldose reductase, utilizing NADH or NADPH as a cofactor, respectively.[\[4\]](#)[\[10\]](#)
- Oxidation to D-Glyceric Acid: Aldehyde dehydrogenase can oxidize **D-glyceraldehyde** to D-glyceric acid.[\[4\]](#)[\[10\]](#) D-glyceric acid can then be phosphorylated to enter glycolysis.[\[4\]](#)

Quantitative Data: Enzyme Kinetics

The enzymatic reactions involving **D-glyceraldehyde** and its phosphorylated form are critical for cellular metabolism. The following tables summarize the available kinetic parameters for key enzymes.

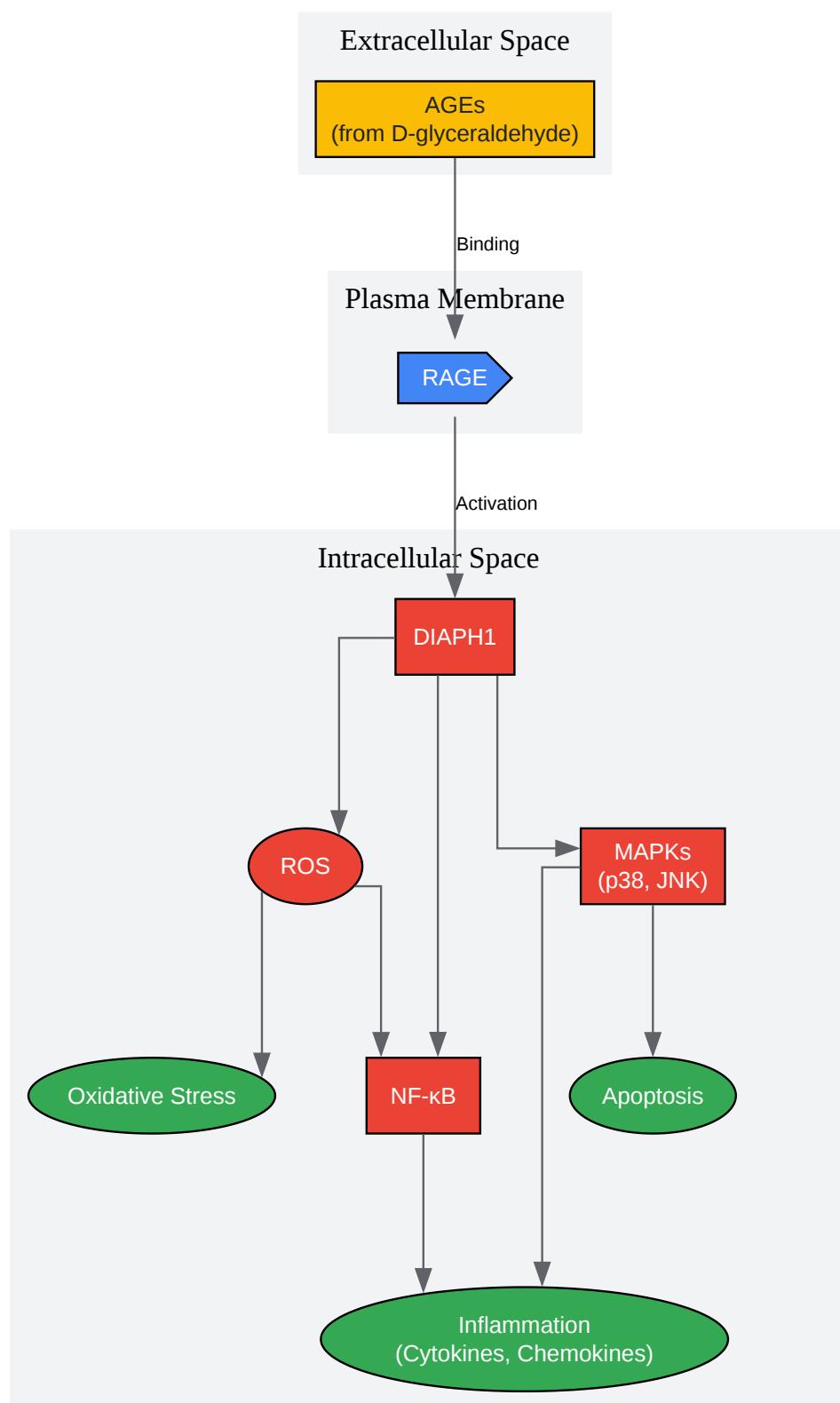
Table 1: Kinetic Parameters of Enzymes Metabolizing **D-Glyceraldehyde**

Enzyme	Substrate	Organism	Km (mM)	Vmax or kcat	Reference
Glycerokinase	D-Glyceraldehyde	Candida mycoderma	0.5	Not specified	[11]
Glycerokinase	L-Glyceraldehyde	Candida mycoderma	3.7	Not specified	[11]

Note: Specific Km and Vmax values for triokinase, alcohol dehydrogenase, and aldehyde dehydrogenase with **D-glyceraldehyde** as the substrate are not readily available in the public domain and may vary depending on the enzyme source and assay conditions.

Table 2: Kinetic Parameters of Enzymes Metabolizing **D-Glyceraldehyde-3-Phosphate**

Enzyme	Substrate	Organism	K _m (mM)	k _{cat} (min ⁻¹)	Reference
Triosephosphate Isomerase	D-Glyceraldehyde-3-Phosphate	Chicken Muscle	0.47	2.56 x 10 ⁵	[12]
Glyceraldehyde-3-Phosphate Dehydrogenase	D-Glyceraldehyde-3-Phosphate	Mycobacterium tuberculosis	Not specified	Not specified	[1] [4]
Glyceraldehyde-3-Phosphate Dehydrogenase	NAD ⁺	Mycobacterium tuberculosis	Similar to other GAPDHs	Not specified	[4]
Glyceraldehyde-3-Phosphate Dehydrogenase	Inorganic Phosphate	Mycobacterium tuberculosis	~6	Not specified	[4]


Role in Signaling and Disease

D-glyceraldehyde and its metabolic products are implicated in cellular signaling, particularly in the context of metabolic diseases like diabetes.

Advanced Glycation End Products (AGEs) and RAGE Signaling

D-glyceraldehyde is a potent precursor for the formation of advanced glycation end products (AGEs).[\[6\]](#)[\[13\]](#) AGEs are formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, and nucleic acids.[\[7\]](#) These modifications can alter the structure and function of these macromolecules. Glyceraldehyde-derived AGEs (Glyceraldehyde-AGEs) are particularly cytotoxic.[\[11\]](#)[\[14\]](#)

The accumulation of AGEs and their interaction with the Receptor for Advanced Glycation End Products (RAGE) triggers a cascade of intracellular signaling events.[\[3\]](#)[\[15\]](#) This AGE-RAGE signaling axis is a central mechanism in the pathogenesis of diabetic complications, neurodegenerative diseases, and inflammation.[\[15\]](#)[\[16\]](#)

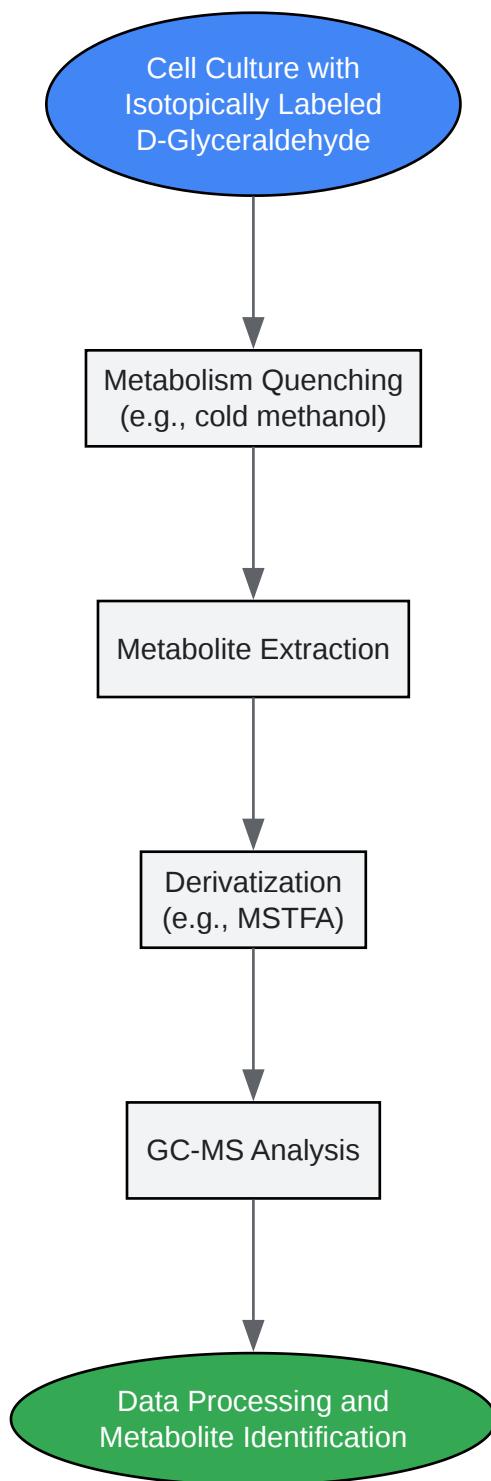
[Click to download full resolution via product page](#)

AGE-RAGE Signaling Pathway.

Activation of RAGE by AGEs leads to the recruitment of intracellular adaptors like DIAPH1, which in turn activates downstream pathways including:

- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor upregulates the expression of pro-inflammatory cytokines and chemokines.[3][15]
- MAPKs (Mitogen-Activated Protein Kinases): Such as p38 and JNK, which are involved in inflammation and apoptosis.[15]
- Generation of Reactive Oxygen Species (ROS): This leads to oxidative stress and further cellular damage.[3]

Activation of Protein Kinase C (PKC) and the Hexosamine Pathway


In conditions of hyperglycemia, the increased flux of glucose through glycolysis can lead to an accumulation of **D-glyceraldehyde**-3-phosphate. Inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which can occur under oxidative stress, further exacerbates this accumulation.[17][18] The buildup of upstream glycolytic intermediates, including fructose-6-phosphate, can shunt glucose into alternative metabolic pathways, such as the hexosamine biosynthesis pathway (HBP) and the diacylglycerol (DAG)-Protein Kinase C (PKC) pathway.[8][18]

Activation of the HBP leads to increased protein O-GlcNAcylation, which can alter the function of numerous proteins and contribute to insulin resistance.[13][19] The accumulation of dihydroxyacetone phosphate, which is in equilibrium with G3P, can be reduced to glycerol-3-phosphate, a backbone for the synthesis of DAG. DAG is a potent activator of PKC, which is implicated in vascular complications of diabetes.[16][20]

Experimental Protocols

Quantification of D-Glyceraldehyde and its Metabolites using GC-MS

This protocol describes a general workflow for the analysis of **D-glyceraldehyde** and its metabolites in cell culture experiments using gas chromatography-mass spectrometry (GC-MS).[4][16]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kinetic and mechanistic characterization of the glyceraldehyde 3-phosphate dehydrogenase from *Mycobacterium tuberculosis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The kinetic consequences of altering the catalytic residues of triosephosphate isomerase | Semantic Scholar [semanticscholar.org]
- 6. Glyceraldehyde_3-phosphate_dehydrogenase [chemeurope.com]
- 7. Distinctive activation mechanisms and functions for protein kinase C δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The dual role of the hexosamine biosynthetic pathway in cardiac physiology and pathophysiology [frontiersin.org]
- 9. Structural Biochemistry/Enzyme/Isomerases/Triose Phosphate Isomerase - Wikibooks, open books for an open world [en.wikibooks.org]
- 10. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Specificity and kinetics of triose phosphate isomerase from chicken muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Activation of protein kinase C by oxidized diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 16. The Role of AGE/RAGE Signaling in Diabetes-Mediated Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of D- and L-glyceraldehyde on glucose oxidation, insulin secretion and insulin biosynthesis by pancreatic islets of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of Glyceraldehyde 3-Phosphate Dehydrogenase in the Development and Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]
- 20. Frontiers | Protein kinase C signaling and cell cycle regulation [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biochemical Properties of D-Glyceraldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118911#biochemical-properties-of-d-glyceraldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com